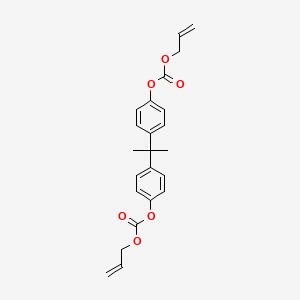
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester is a complex organic compound with the molecular formula C23H24O6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester typically involves the reaction of phenolic compounds with carbonic acid derivatives. One common method includes the esterification of bisphenol A with allyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may employ reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The ester functional groups play a crucial role in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: A related compound with similar structural features but different functional groups.
Carbonic acid, C,C’-[(1-methylethylidene)di-4,1-phenylene] C,C’-bis(1,1-dimethylethyl) ester: Another ester derivative with distinct properties.
Uniqueness
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester stands out due to its unique combination of ester and phenylene groups, which confer specific reactivity and application potential .
Propiedades
Número CAS |
84000-75-9 |
|---|---|
Fórmula molecular |
C23H24O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
[4-[2-(4-prop-2-enoxycarbonyloxyphenyl)propan-2-yl]phenyl] prop-2-enyl carbonate |
InChI |
InChI=1S/C23H24O6/c1-5-15-26-21(24)28-19-11-7-17(8-12-19)23(3,4)18-9-13-20(14-10-18)29-22(25)27-16-6-2/h5-14H,1-2,15-16H2,3-4H3 |
Clave InChI |
SZYLPVRUCVUHGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC(=O)OCC=C)C2=CC=C(C=C2)OC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


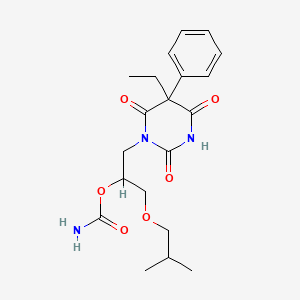
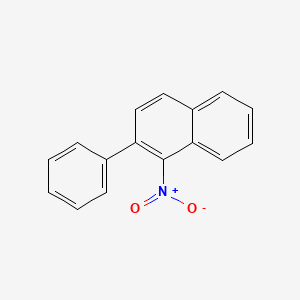
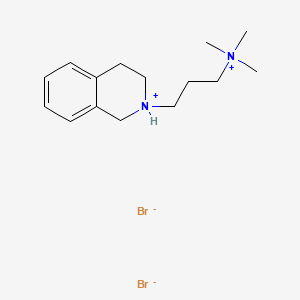
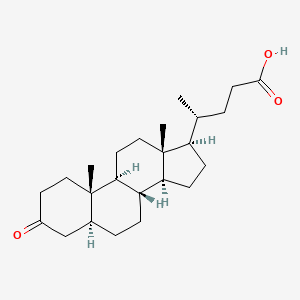
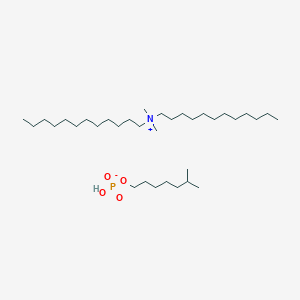
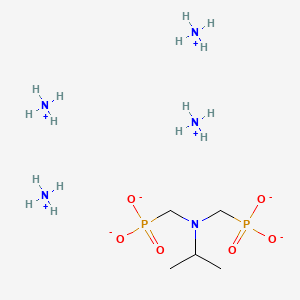
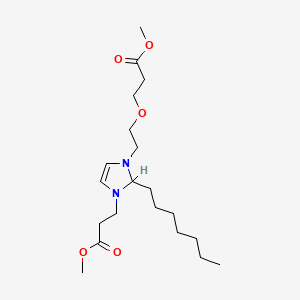
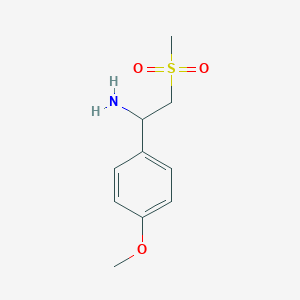
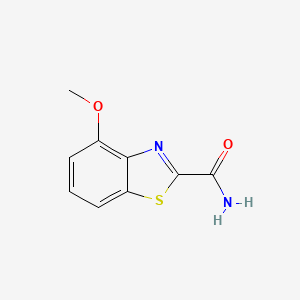
plumbane](/img/structure/B13771670.png)

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
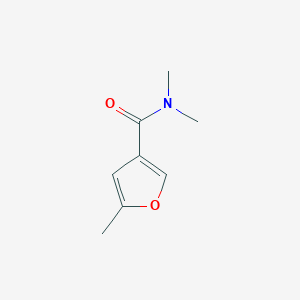
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
